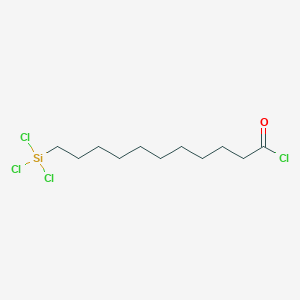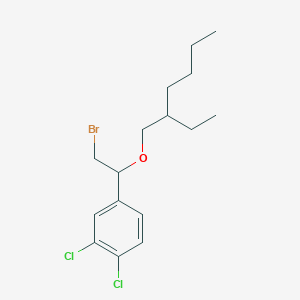![molecular formula C21H28FN5O5S2 B14699739 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21316-28-9](/img/structure/B14699739.png)
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a phenyl group, and sulfonyl fluoride and ethanesulfonic acid moieties. Its molecular formula is C17H24N6O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenyl ethyl derivative under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium carbonate. The mixture is heated to 70-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Microwave irradiation can also be employed to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and morpholine. The reactions are often carried out under controlled temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Applications De Recherche Scientifique
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Shares the triazine ring structure but differs in functional groups.
4,4’-Dimethylbiphenyl: Contains a biphenyl structure with methyl groups but lacks the triazine and sulfonyl fluoride moieties.
5,6-Diamino-1,3-dimethyluracil hydrate: Similar in having amino groups but differs in the core structure.
Uniqueness
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of a triazine ring, phenyl group, and sulfonyl fluoride and ethanesulfonic acid moieties. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
21316-28-9 |
|---|---|
Formule moléculaire |
C21H28FN5O5S2 |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
4-[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H22FN5O2S.C2H6O3S/c1-19(2)24-17(21)23-18(22)25(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)28(20,26)27;1-2-6(3,4)5/h5-12H,3-4H2,1-2H3,(H4,21,22,23,24);2H2,1H3,(H,3,4,5) |
Clé InChI |
ZTWVZNKJCAPLDJ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC3=CC=C(C=C3)S(=O)(=O)F)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





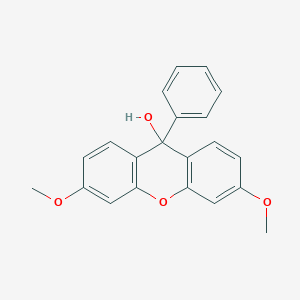
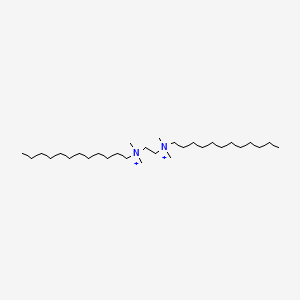
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
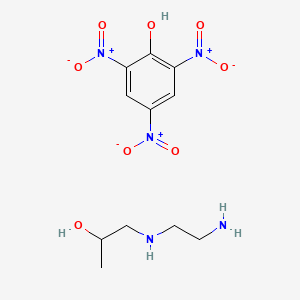
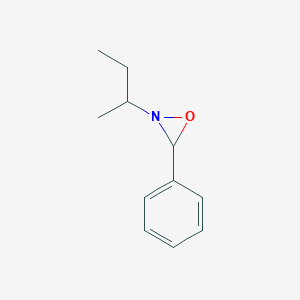
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
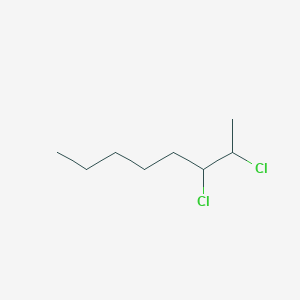
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
